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An In-depth Technical Guide to 3-
[(Cyclopropylcarbonyl)amino]benzoic acid
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the known physical and chemical

properties of 3-[(Cyclopropylcarbonyl)amino]benzoic acid. Due to the limited availability of

direct experimental data for this specific molecule, this document leverages data from

structurally related compounds, particularly 3-Aminobenzoic acid, to provide estimations for key

physicochemical parameters. This guide also outlines plausible experimental protocols for its

synthesis and analytical characterization based on established organic chemistry principles.

The content herein is intended to serve as a foundational resource for researchers and

professionals involved in drug discovery and development, offering insights into the

characteristics and potential handling of this compound.

Introduction
3-[(Cyclopropylcarbonyl)amino]benzoic acid is a unique organic molecule that incorporates

a benzoic acid moiety, an amide linkage, and a cyclopropyl group. This combination of
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functional groups suggests potential applications in medicinal chemistry and materials science.

The benzoic acid core is a common scaffold in drug design, the amide bond provides structural

rigidity and hydrogen bonding capabilities, and the cyclopropyl ring can influence metabolic

stability and binding affinity. This guide aims to consolidate the available information and

provide a predictive framework for the properties and behavior of this compound.

Physical and Chemical Properties
Direct experimental data for 3-[(Cyclopropylcarbonyl)amino]benzoic acid is not widely

available in peer-reviewed literature. The following tables summarize the known identifiers and

provide estimated values for its core physical and chemical properties based on data from

closely related compounds.

Table 1: Compound Identification
Identifier Value Citation

IUPAC Name

3-

[(Cyclopropylcarbonyl)amino]b

enzoic acid

CAS Number 54057-68-0

Molecular Formula C₁₁H₁₁NO₃

Molecular Weight 205.21 g/mol

Table 2: Estimated Physicochemical Properties
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Property Estimated Value
Basis for Estimation /
Notes

Melting Point 180 - 200 °C

Based on the melting point of

3-Aminobenzoic acid (174-178

°C) and the introduction of the

larger, more rigid

cyclopropylcarbonyl group,

which is expected to increase

the melting point.

Boiling Point > 350 °C (decomposes)

Expected to be high due to the

presence of carboxylic acid

and amide functional groups,

leading to strong

intermolecular hydrogen

bonding. Likely to decompose

before boiling under

atmospheric pressure.

Solubility

Sparingly soluble in water.

Soluble in organic solvents like

DMSO, DMF, and methanol.

The carboxylic acid and amide

groups contribute to some

water solubility, while the

aromatic ring and cyclopropyl

group enhance solubility in

organic solvents.

pKa (Carboxylic Acid) ~4.0 - 4.5

The electron-withdrawing

nature of the amide group is

expected to make the

carboxylic acid slightly more

acidic than benzoic acid (pKa

~4.2).

pKa (Amide N-H) ~17 - 19
Amide protons are generally

weakly acidic.

logP ~1.5 - 2.5 The addition of the

cyclopropylcarbonyl group

increases the lipophilicity
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compared to 3-Aminobenzoic

acid (logP ~1.05).

Proposed Experimental Protocols
The following sections detail proposed, non-validated experimental protocols for the synthesis

and analysis of 3-[(Cyclopropylcarbonyl)amino]benzoic acid. These are based on standard

organic chemistry techniques for analogous compounds.

Synthesis Protocol: Amide Coupling
A common and effective method for the synthesis of 3-[(Cyclopropylcarbonyl)amino]benzoic
acid is the acylation of 3-Aminobenzoic acid with cyclopropanecarbonyl chloride.

Materials:

3-Aminobenzoic acid

Cyclopropanecarbonyl chloride

Anhydrous Dichloromethane (DCM)

Triethylamine (TEA) or Pyridine

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Rotary evaporator

Magnetic stirrer and stir bar

Separatory funnel
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Standard laboratory glassware

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 3-Aminobenzoic acid (1.0 equivalent) in

anhydrous DCM. Add a suitable base, such as triethylamine (1.2 equivalents), to the

solution. Cool the mixture to 0 °C in an ice bath.

Acylation: Slowly add cyclopropanecarbonyl chloride (1.1 equivalents) dropwise to the stirred

solution at 0 °C.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting

material is consumed.

Workup:

Quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated

NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica

gel.
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Reactants

Process

3-Aminobenzoic acid

Mixing and Cooling (0 °C)

Cyclopropanecarbonyl chloride

Base (e.g., TEA)

Solvent (DCM)

Acylation Reaction Aqueous Workup Purification 3-[(Cyclopropylcarbonyl)amino]benzoic acid
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Caption: Proposed synthesis workflow for 3-[(Cyclopropylcarbonyl)amino]benzoic acid.

Analytical Characterization Protocol
A combination of chromatographic and spectroscopic techniques is recommended for the

comprehensive characterization of the synthesized compound.

1. High-Performance Liquid Chromatography (HPLC):

Purpose: To assess the purity of the compound.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic

acid).

Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength determined by a UV-Vis scan (likely around 254 nm

and 300 nm).

Injection Volume: 10 µL.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Purpose: To confirm the chemical structure.

¹H NMR: Expected signals would include aromatic protons (multiplets in the 7-8 ppm region),

the amide proton (a singlet around 8-10 ppm), the cyclopropyl protons (multiplets in the 0.5-

1.5 ppm region), and the methine proton of the cyclopropylcarbonyl group.

¹³C NMR: Expected signals would include carbons of the benzoic acid ring, the carbonyl

carbons of the carboxylic acid and amide, and the carbons of the cyclopropyl ring.

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

3. Infrared (IR) Spectroscopy:

Purpose: To identify key functional groups.

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

Expected Absorptions:

Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

N-H stretch from the amide (~3300 cm⁻¹).

C=O stretch from the carboxylic acid (~1700 cm⁻¹).

C=O stretch from the amide (Amide I band, ~1650 cm⁻¹).

N-H bend from the amide (Amide II band, ~1550 cm⁻¹).

Aromatic C=C stretches (~1600 and 1450 cm⁻¹).

4. Mass Spectrometry (MS):
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Purpose: To determine the molecular weight and fragmentation pattern.

Technique: Electrospray Ionization (ESI) is suitable.

Expected m/z:

Positive mode: [M+H]⁺ at approximately 206.08.

Negative mode: [M-H]⁻ at approximately 204.07.

Synthesized Product

Purity Assessment Structural Elucidation Functional Group Identification Molecular Weight Determination

HPLC NMR IR MS

Final Characterized Compound
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Caption: Proposed analytical workflow for 3-[(Cyclopropylcarbonyl)amino]benzoic acid.

Biological Activity and Signaling Pathways
As of the date of this publication, there is no publicly available information regarding the

biological activity or the mechanism of action of 3-[(Cyclopropylcarbonyl)amino]benzoic
acid. Research into the biological effects of this compound would be a novel area of

investigation. Given its structural motifs, it could be hypothesized to interact with enzymes that

recognize benzoic acid derivatives or act as a ligand for various receptors. However, any such

activity would need to be determined through experimental screening and biological assays.
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Conclusion
3-[(Cyclopropylcarbonyl)amino]benzoic acid is a compound with potential for further

scientific exploration, particularly in the fields of medicinal chemistry and materials science.

This technical guide has provided a summary of its known properties and offers a predictive

framework for its physicochemical characteristics. The outlined synthesis and analytical

protocols provide a starting point for researchers wishing to work with this molecule. Future

studies are needed to experimentally validate these predicted properties and to explore the

potential biological activities of this compound.

Disclaimer
The information provided in this document is intended for research and development purposes

only. The estimated properties and proposed experimental protocols have not been

experimentally validated for this specific compound and should be used with appropriate

caution and professional judgment. All laboratory work should be conducted in accordance with

standard safety practices.

To cite this document: BenchChem. [3-[(Cyclopropylcarbonyl)amino]benzoic acid physical
and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b362830#3-cyclopropylcarbonyl-amino-benzoic-acid-
physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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